molecular formula C15H13FN2S B5224586 5-benzyl-2-(4-fluorophenyl)-2,3-dihydro-1,3,4-thiadiazole

5-benzyl-2-(4-fluorophenyl)-2,3-dihydro-1,3,4-thiadiazole

Cat. No.: B5224586
M. Wt: 272.3 g/mol
InChI Key: UAXNECQCZABDEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-benzyl-2-(4-fluorophenyl)-2,3-dihydro-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Properties

IUPAC Name

5-benzyl-2-(4-fluorophenyl)-2,3-dihydro-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2S/c16-13-8-6-12(7-9-13)15-18-17-14(19-15)10-11-4-2-1-3-5-11/h1-9,15,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXNECQCZABDEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NNC(S2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-benzyl-2-(4-fluorophenyl)-2,3-dihydro-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of benzyl hydrazine with 4-fluorobenzaldehyde to form an intermediate hydrazone, which is then cyclized with sulfur to yield the desired thiadiazole compound. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide and catalysts like potassium carbonate to facilitate the cyclization process.

Chemical Reactions Analysis

5-benzyl-2-(4-fluorophenyl)-2,3-dihydro-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the benzyl or fluorophenyl groups, using reagents such as halogens or alkylating agents. These reactions can yield a variety of substituted derivatives with different functional groups.

Scientific Research Applications

    Biology: It has shown promise as a bioactive molecule with potential antimicrobial, antifungal, and anticancer properties. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.

    Medicine: The compound’s unique structure and biological activity make it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Its chemical stability and reactivity make it useful in the development of specialty chemicals and advanced materials for various industrial applications.

Mechanism of Action

The mechanism of action of 5-benzyl-2-(4-fluorophenyl)-2,3-dihydro-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis, while its anticancer properties could be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

5-benzyl-2-(4-fluorophenyl)-2,3-dihydro-1,3,4-thiadiazole can be compared with other thiadiazole derivatives, such as:

    2-amino-1,3,4-thiadiazole: Known for its antimicrobial and anti-inflammatory properties.

    5-phenyl-1,3,4-thiadiazole: Studied for its potential anticancer and antifungal activities.

    2,5-dimethyl-1,3,4-thiadiazole: Used in the synthesis of pharmaceuticals and agrochemicals.

The unique combination of the benzyl and fluorophenyl groups in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties that can be leveraged for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.